molecular formula C11H10BrNO2 B8481384 methyl (4-bromo-1H-indol-3-yl)acetic acid

methyl (4-bromo-1H-indol-3-yl)acetic acid

Cat. No. B8481384
M. Wt: 268.11 g/mol
InChI Key: JPEWFIXJVFLJMO-UHFFFAOYSA-N
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Patent
US07728023B2

Procedure details

To methanol (10 mL), thionyl chloride (0.76 mL) was added dropwise at −15 to −10° C., followed by stirring for 30 minutes. To the mixture, (4-bromo-1H-indol-3-yl)acetic acid (Chemical and Pharmaceutical Bulletin, 33(9), 3696-3708 (1985), 1.32 g) was added, followed by stifling at room temperature for 2 hours. To the reaction mixture, an aqueous saturated sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was washed in turn with water and saturated saline, dried and then concentrated. The residue was washed with diisopropyl ether/n-hexane (1:2) to obtain the titled compound having the following physical properties (1.26 g).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[C:8]([CH2:15][C:16]([OH:18])=[O:17])=[CH:9][NH:10]2.[C:19](=O)([O-])O.[Na+]>CO>[CH3:19][CH:15]([C:8]1[C:7]2[C:11](=[CH:12][CH:13]=[CH:14][C:6]=2[Br:5])[NH:10][CH:9]=1)[C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
by stifling at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed in turn with water and saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether/n-hexane (1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)O)C1=CNC2=CC=CC(=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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